6-Methyleneandrost-4-ene-3,17-dione
Overview
Description
6-Methyleneandrost-4-ene-3,17-dione is a chemical compound with the molecular formula C20H26O2 . It is also known as 1,2-Dihydro Exemestane and is a metabolite of Exemestane . It is a synthetic precursor of exemestane .
Synthesis Analysis
The synthesis of 6-Methyleneandrost-4-ene-3,17-dione involves innovative N-substituted 6α-piperazinomethyl-Δ4-3,17-diketo-steroids via the region-directed three-component condensation method . It is also produced from N-substituted piperazine derivatives and androst-4-en-3,17-dione (AD) .Molecular Structure Analysis
The molecular structure of 6-Methyleneandrost-4-ene-3,17-dione is characterized by an average mass of 298.419 Da and a monoisotopic mass of 298.193268 Da . The steroid A ring approximates to a sofa (or envelope) conformation, with the methylene group adjacent to the link to the B ring lying out of the plane of the other atoms .Chemical Reactions Analysis
6-Methyleneandrost-4-ene-3,17-dione is an irreversible steroidal aromatase inactivator, similar in structure to the enzyme’s natural substrate androstenedione . It can be inactivated by irreversibly binding to the active site of the enzyme .Physical And Chemical Properties Analysis
6-Methyleneandrost-4-ene-3,17-dione is a solid at 20 degrees Celsius . It appears as a white to orange to green powder to crystal .Scientific Research Applications
1. Detection in Doping Control
6-Methyleneandrost-4-ene-3,17-dione has been identified in the context of sports doping control. Products containing this compound have appeared on the sport supplement market, displaying aromatase inhibition and anabolic properties, yet not approved for medical use. Its detection in doping control is feasible through existing screening procedures for anabolic steroids, with the main metabolite being 3alpha-hydroxy-6alpha-methyl-5beta-androstan-17-one, detectable in significant amounts in urine samples (Parr et al., 2008).
2. Microbial Transformations
Research has shown that certain microbial species can efficiently transform 6-Methyleneandrost-4-ene-3,17-dione. For example, Mucor species have demonstrated the ability to reduce the 17-carbonyl group in the steroid skeleton to a methylene group, a novel observation in the microbial conversion of this compound (Madyastha & Valli, 1983).
3. Synthesis and Solid-State Photodimerization
Various syntheses of 6-Methyleneandrost-4-ene-3,17-dione and related compounds have been described, highlighting their potential as potent aromatase inhibitors. These syntheses include methods for producing derivatives that could serve as effective aromatase inhibitors (Mann & Pietrzak, 1984). Additionally, studies have explored the solid-state photodimerization of steroid enones like Androst-4-ene-3,17-dione, a process that involves dimerization under UV radiation and has implications in molecular chemistry (DellaGreca et al., 2002).
4. Potential in Cancer Research
Certain derivatives of 6-Methyleneandrost-4-ene-3,17-dione have been investigated for their potential in cancer research, particularly in the context of prostatic cancer. Studies have examined the inhibitors of rat prostatic 4-ene-3-ketosteroid 5 alpha-reductase derived from this compound, although these derivatives were found to be less effective compared to others (Petrow et al., 1983).
5. Pharmaceutical Applications
There is research exploring the pharmaceutical applications of 6-Methyleneandrost-4-ene-3,17-dione, particularly in the context of drug development and biotransformation processes. For instance, the β-cyclodextrin complexation technique has been used to enhance the water solubility and biocompatibility of this compound during biotransformation processes, a method that could be applied to other precursors with poor aqueous solubility (Li et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h11,14-16H,1,4-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRGETZTRARSMA-DAELLWKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)CCC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=C)C4=CC(=O)CC[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513775 | |
Record name | 6-Methylideneandrost-4-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyleneandrost-4-ene-3,17-dione | |
CAS RN |
19457-55-7 | |
Record name | 6-Methyleneandrost-4-ene-3,17-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19457-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylideneandrost-4-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methyleneandrost-4-en-3,17-dione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93RDL2KVK2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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